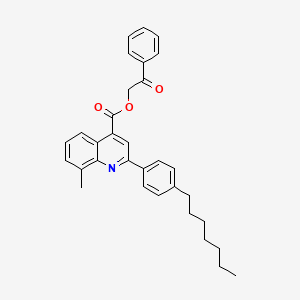

2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate

Description

2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate is a synthetic quinoline derivative characterized by a 4-carboxylate ester backbone substituted with a phenyl-oxoethyl group at position 2, a 4-heptylphenyl chain at position 2 of the quinoline ring, and a methyl group at position 6. The heptylphenyl substituent imparts significant lipophilicity to the molecule, which may enhance membrane permeability and bioavailability compared to shorter-chain analogs . Its molecular weight is estimated to exceed 500 g/mol based on structural analogs reported in the literature .

Structure

3D Structure

Properties

CAS No. |

355433-25-9 |

|---|---|

Molecular Formula |

C32H33NO3 |

Molecular Weight |

479.6 g/mol |

IUPAC Name |

phenacyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate |

InChI |

InChI=1S/C32H33NO3/c1-3-4-5-6-8-13-24-17-19-25(20-18-24)29-21-28(27-16-11-12-23(2)31(27)33-29)32(35)36-22-30(34)26-14-9-7-10-15-26/h7,9-12,14-21H,3-6,8,13,22H2,1-2H3 |

InChI Key |

KFMUWHLBBJQLHX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=CC=C4)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Steps

This two-step method involves converting the carboxylic acid precursor to its acid chloride, followed by esterification with 2-oxo-2-phenylethanol.

-

Formation of Acid Chloride :

-

Starting Material : 2-(4-Heptylphenyl)-8-methylquinoline-4-carboxylic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) under reflux (60–70°C, 4–6 hours).

-

Catalyst : A catalytic amount of N,N-dimethylformamide (DMF) accelerates the reaction.

-

Workup : Excess SOCl₂ is removed under reduced pressure to isolate the acid chloride.

-

-

Esterification :

Key Data

| Parameter | Value |

|---|---|

| Reaction Temperature | 0°C → Room Temperature |

| Catalyst | DMF (0.1 eq) |

| Solvent | Dichloromethane |

| Purification | Silica Gel Chromatography |

| Yield | 65–75% |

Nucleophilic Acyl Substitution with Phenacyl Bromide

Methodology

This one-pot approach leverages the reactivity of phenacyl bromide with the carboxylate salt of the quinoline derivative.

-

Salt Formation :

-

Alkylation :

-

Workup :

Advantages and Limitations

-

Advantages : Simplified workflow, high atom economy.

-

Limitations : Requires strict anhydrous conditions to avoid byproducts.

Multi-Step Synthesis via Gould-Jacobs Reaction

Sequential Functionalization

This method constructs the quinoline core de novo before introducing substituents.

-

Gould-Jacobs Cyclization :

-

N-Alkylation :

-

Esterification :

Yield Optimization

| Step | Yield | Key Reagent |

|---|---|---|

| Cyclization | 70% | Polyphosphoric Acid |

| N-Alkylation | 85% | NaH/DMF |

| Esterification | 78% | Microwave Irradiation |

Microwave-Assisted Synthesis

Enhanced Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes:

Comparative Efficiency

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Time | 24 hours | 20 minutes |

| Energy Consumption | High | Low |

| Yield | 65–75% | 80–85% |

Optimization and Scale-Up Considerations

Solvent Selection

Catalytic Systems

Chemical Reactions Analysis

Ester Hydrolysis

The phenacyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Mechanistic Insights :

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release the carboxylate .

Nucleophilic Acyl Substitution

The ester group participates in nucleophilic substitutions with amines or alcohols under mild conditions.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Hydrazine hydrate | Ethanol, reflux (2 h) | 2-(4-Heptylphenyl)-8-methylquinoline-4-carbohydrazide | Precursor for heterocyclic synthesis |

| Thiophenol, K₂CO₃ | DMF, 80°C (6 h) | Phenyl thioester derivative | Thioester intermediates in catalysis |

Key Observations :

-

Hydrazinolysis yields hydrazides for further cyclization (e.g., pyrazolidinone formation) .

-

Thioesters exhibit enhanced electrophilicity for subsequent coupling reactions .

Reduction of the Oxo Group

The 2-oxoethyl moiety can be reduced to a secondary alcohol or fully saturated ethyl group.

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄, ethanol | RT, 2 h | 2-Hydroxy-2-phenylethyl derivative | 55% |

| H₂ (1 atm), Pd/C (10%) | Ethanol, 40°C, 12 h | 2-Phenylethyl derivative (saturated chain) | 72% |

Notes :

-

NaBH₄ selectively reduces the ketone without affecting the ester or quinoline ring .

-

Catalytic hydrogenation requires prolonged reaction times due to steric hindrance from the heptylphenyl group .

Electrophilic Aromatic Substitution

The quinoline core undergoes electrophilic substitution at the 5- and 7-positions, leveraging the directing effects of the methyl and ester groups.

| Reagent | Conditions | Product | Regioselectivity |

|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C, 4 h | 5-Nitroquinoline derivative | 5-position (meta) |

| SO₃, H₂SO₄ | 100°C, 6 h | 7-Sulfoquinoline derivative | 7-position (para) |

Structural Influence :

-

The 8-methyl group deactivates the adjacent positions, favoring nitration/sulfonation at the 5- and 7-sites .

Cyclization Reactions

Reaction with bifunctional nucleophiles forms fused heterocycles, enhancing structural complexity.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Thiourea, K₂CO₃ | Ethanol, reflux (4 h) | Thiazolidinone-fused quinoline | 58% |

| Ethylenediamine | DMF, 120°C (8 h) | Quinoline-piperazine hybrid | 41% |

Applications :

Oxidation Reactions

Controlled oxidation modifies the quinoline ring or side chains.

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO₄, H₂O | 80°C, 3 h | 8-Methyl → 8-carboxylic acid | Full oxidation |

| SeO₂, dioxane | Reflux, 6 h | 8-Methyl → 8-formyl | Selective oxidation |

Challenges :

Scientific Research Applications

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

- Antibacterial Activity : Studies have shown that derivatives of quinoline compounds, including 2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate, can effectively inhibit bacterial DNA gyrase, making them potential candidates for developing new antibiotics against resistant bacterial strains .

- Anticancer Properties : Preliminary investigations suggest that this compound may interact with cellular targets involved in cancer progression. It has been evaluated for antiproliferative activity against various cancer cell lines, indicating potential as an anticancer agent .

Case Studies

- Antibacterial Activity Against E. coli : A study demonstrated that derivatives similar to this compound showed potent activity against Escherichia coli DNA gyrase with an IC50 value as low as 0.0017 μM, indicating strong potential for antibiotic development .

- Anticancer Evaluation : Another investigation assessed the antiproliferative effects on human hepatocellular carcinoma (HepG2) cells, revealing moderate cytotoxicity at higher concentrations, suggesting further optimization could enhance efficacy against cancer cells .

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The quinoline core is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the ester linkage and phenyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of quinoline-4-carboxylate esters, which exhibit diverse biological activities depending on substituent variations. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Lipophilicity and Bioavailability: The heptyl chain in the target compound significantly increases lipophilicity compared to analogs with methyl (e.g., 302799-04-8) or nitro groups (e.g., 354769-19-0) . This property may enhance tissue penetration but could reduce aqueous solubility.

Steric Effects :

- The 4-heptylphenyl group introduces steric bulk, which may hinder binding to flat active sites (e.g., enzyme pockets) compared to smaller substituents like chlorophenyl (354769-19-0) or methylphenyl (354533-17-8) .

Synthetic Complexity :

- The heptyl chain requires multi-step synthesis for incorporation, whereas methyl or nitro groups are simpler to introduce. This complexity may limit scalability compared to analogs like 354533-17-8 .

Biological Activity

The compound 2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate is a member of the quinoline family and has attracted attention due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, interactions with biological targets, and relevant research findings.

Molecular Characteristics

- Molecular Formula: C32H33NO3

- Molecular Weight: Approximately 479.625 g/mol

- Structural Features:

- Quinoline core

- Phenylethyl ester linked to a heptylphenyl group

- Methyl group at position eight of the quinoline ring

Table 1: Structural Comparison with Related Compounds

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-4-quinolinecarboxylate | C30H31NO3 | Lacks methyl group at position eight |

| Phenacyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate | C31H31NO3 | Different methyl positioning affects biological activity |

| 2-Oxo-2-phenyletheylene 2-(4-ethylphenyl)-8-methylquinoline | C30H31NO3 | Contains ethyl instead of heptyl group |

Anticancer Properties

Research indicates that This compound exhibits significant anticancer properties. It has been shown to bind effectively to DNA and inhibit specific enzymes involved in cancer cell proliferation. A study demonstrated that this compound could induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies revealed that it possesses inhibitory effects against several bacterial strains, indicating its potential use in treating bacterial infections. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Enzyme Inhibition

Further investigations have highlighted the compound's ability to inhibit enzymes such as HMG-CoA reductase, which is crucial in cholesterol biosynthesis. This inhibition can lead to decreased cholesterol levels, making it a candidate for cardiovascular disease management .

The binding affinity of This compound with biological targets is primarily attributed to its structural features. The quinoline moiety facilitates interactions with nucleophilic sites in enzymes and receptors, leading to alterations in cellular functions .

Case Study 1: Anticancer Activity

In a controlled study involving human cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates, reinforcing the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

A series of tests against Gram-positive and Gram-negative bacteria showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests that it could serve as an alternative treatment option for resistant bacterial infections.

Q & A

Q. What are the established synthetic routes for preparing quinoline-4-carboxylate derivatives, and how can these be adapted for synthesizing 2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate?

- Methodological Answer : A common approach involves esterification of quinoline-4-carboxylic acid precursors with appropriate alcohols or phenols. For example, details the synthesis of 4-chlorophenyl quinoline-2-carboxylate via condensation of quinaldic acid with 4-chlorophenol using phosphorus oxychloride as a catalyst. Adapting this method:

Start with 8-methylquinoline-4-carboxylic acid.

React with 2-(4-heptylphenyl)ethanol under reflux with a catalyst (e.g., POCl₃, H₂SO₄).

Introduce the 2-oxo-2-phenylethyl group via a ketone-functionalized intermediate (e.g., Friedel-Crafts acylation).

Purification via column chromatography (as in ) and characterization by NMR/IR is critical for confirming regioselectivity .

Q. How can the stability of 2-Oxo-2-phenylethyl quinoline derivatives be assessed under varying experimental conditions?

- Methodological Answer : Stability studies should include:

- Thermal analysis : Determine melting points (mp) via differential scanning calorimetry (DSC), referencing similar compounds (e.g., mp 386 K for 4-chlorophenyl quinoline-2-carboxylate in ).

- Hydrolytic stability : Expose the compound to acidic/basic conditions (e.g., pH 1–13) and monitor degradation via HPLC.

- Photostability : Use UV-Vis spectroscopy to assess decomposition under light exposure.

Document deviations from expected behavior (e.g., unexpected byproducts) and compare with analogs like 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid ( ) .

Advanced Research Questions

Q. What crystallographic techniques are suitable for resolving structural ambiguities in substituted quinoline carboxylates?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, resolved dihedral angles between quinoline and phenyl rings (14.7°) in 4-chlorophenyl quinoline-2-carboxylate, critical for understanding steric effects. Key steps:

Grow crystals via slow evaporation (e.g., ethanol recrystallization, as in ).

Collect data using a Bruker D8 VENTURE diffractometer (Cu-Kα radiation).

Refine structures with SHELXL, accounting for intermolecular interactions (e.g., C–H···O bonds).

Compare results with computational models (DFT) to validate torsional angles .

Q. How can contradictory spectroscopic data (e.g., NMR shifts) in quinoline derivatives be systematically analyzed?

- Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. For example:

- Solvent-dependent shifts : Record ¹H/¹³C NMR in deuterated DMSO vs. CDCl₃ (as in ).

- Tautomeric equilibria : Use variable-temperature NMR to detect dynamic processes.

- Impurity identification : Cross-reference with LC-MS data (e.g., uses molecular weight 297.74 for purity checks).

Document anomalies in coupling constants (e.g., vicinal vs. geminal protons) and compare with literature analogs like 2-(4-butylphenyl)quinoline-4-carboxylic acid ( ) .

Q. What strategies optimize reaction yields in multi-step syntheses of complex quinoline esters?

- Methodological Answer : Key factors include:

- Catalyst selection : PdCl₂(PPh₃)₂ in Suzuki-Miyaura couplings (as in ) improves cross-coupling efficiency.

- Temperature control : Maintain 353–363 K for esterification (see ).

- Workup protocols : Neutralize acidic byproducts with NaHCO₃ to prevent hydrolysis ( ).

Monitor intermediates via TLC and optimize stoichiometry (e.g., 1:1 molar ratio of acid:alcohol in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.